4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol
Description
4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a methoxy group, and a piperazine moiety attached to a phenolic ring
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-15-3-5-16(6-4-15)9-10-7-11(14)8-12(18-2)13(10)17/h7-8,17H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBQTRDRIPYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 4-position. This is followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The final step involves the methylation of the piperazine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methoxyphenol: Lacks the piperazine moiety.
2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol: Lacks the bromine atom.
4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]aniline: Contains an aniline group instead of a phenol.
Uniqueness
4-bromo-2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromine atom and the piperazine moiety allows for diverse interactions and applications that are not possible with simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
